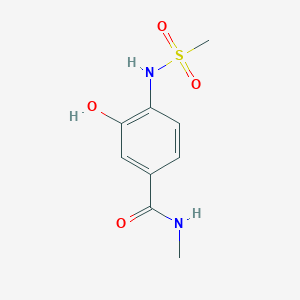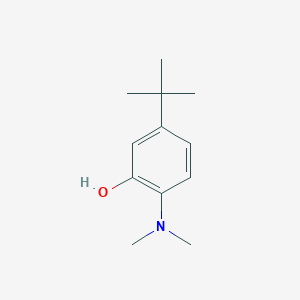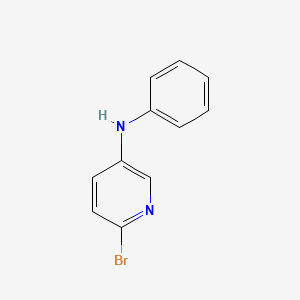
3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is characterized by the presence of a hydroxyl group, a methyl group, and a methylsulfonamido group attached to a benzamide core. It is a derivative of benzamide, which is known for its various applications in medicinal and industrial chemistry.
Méthodes De Préparation
The synthesis of 3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Sulfonation: The amino group is then sulfonated to introduce the methylsulfonamido group.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction.
Amidation: Finally, the compound is methylated and amidated to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonamido group.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonamido groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may inhibit certain enzymes or modulate receptor activity, leading to its observed effects .
Comparaison Avec Des Composés Similaires
3-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide can be compared with other similar compounds, such as:
3-Hydroxy-N-methylbenzamide: Lacks the sulfonamido group, which may result in different biological activities.
4-Methylsulfonamido-benzamide: Lacks the hydroxyl group, which may affect its reactivity and interactions.
N-Methyl-4-(methylsulfonamido)benzamide: Lacks the hydroxyl group, potentially altering its chemical properties.
Propriétés
Formule moléculaire |
C9H12N2O4S |
|---|---|
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
3-hydroxy-4-(methanesulfonamido)-N-methylbenzamide |
InChI |
InChI=1S/C9H12N2O4S/c1-10-9(13)6-3-4-7(8(12)5-6)11-16(2,14)15/h3-5,11-12H,1-2H3,(H,10,13) |
Clé InChI |
KAOUVUHVXSUWAZ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















